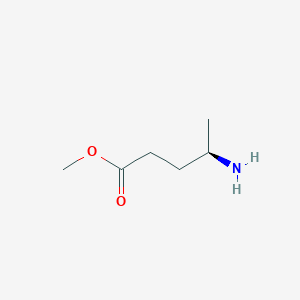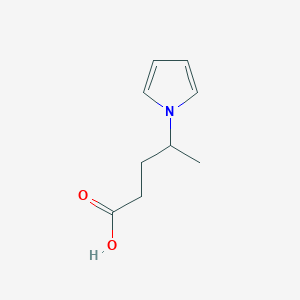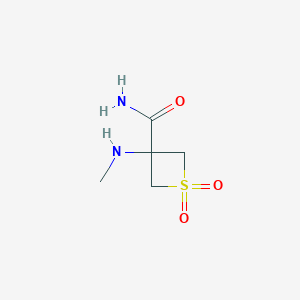
3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide is a chemical compound that belongs to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles, and this particular compound is characterized by the presence of a methylamino group and a carboxamide group. The compound’s unique structure makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a methylamine derivative with a thietane precursor in the presence of a strong acid or base to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thietane derivative with a reduced sulfur atom.
Substitution: The methylamino group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
- 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylate
- 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid
- 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylamide
Comparison: Compared to its similar compounds, 3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamino and carboxamide groups make it more reactive in certain chemical reactions and potentially more effective in biological applications.
Propriétés
Formule moléculaire |
C5H10N2O3S |
|---|---|
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
3-(methylamino)-1,1-dioxothietane-3-carboxamide |
InChI |
InChI=1S/C5H10N2O3S/c1-7-5(4(6)8)2-11(9,10)3-5/h7H,2-3H2,1H3,(H2,6,8) |
Clé InChI |
KPAFJLDZNZYHPD-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CS(=O)(=O)C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


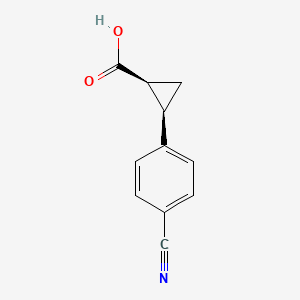
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
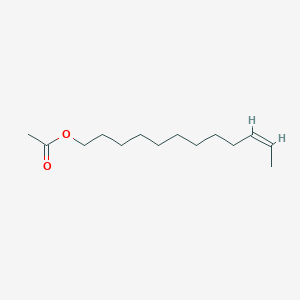
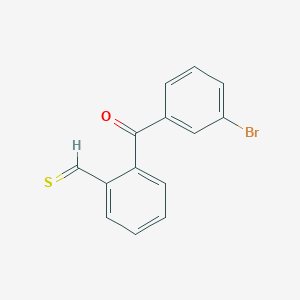
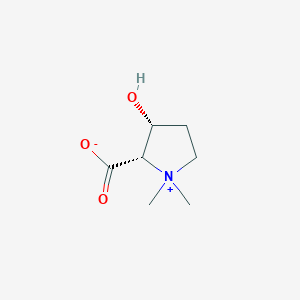
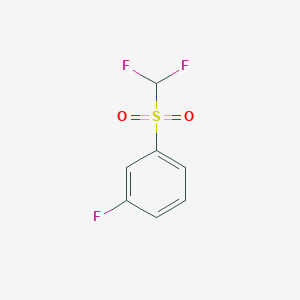
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
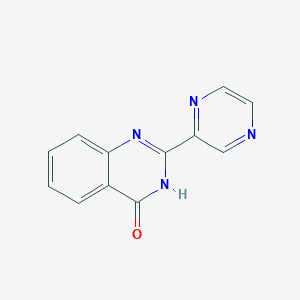
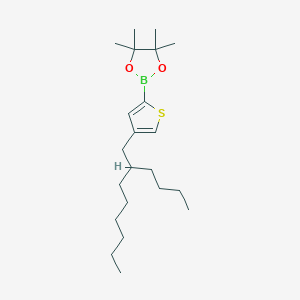
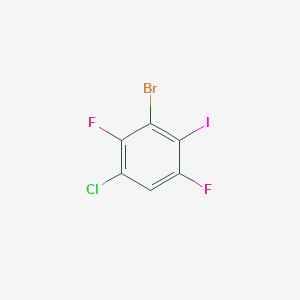
amino]benzoic acid](/img/structure/B15200078.png)
